molecular formula C11H17BN2O4 B582538 (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid CAS No. 1309981-05-2

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid

Cat. No.: B582538
CAS No.: 1309981-05-2
M. Wt: 252.077
InChI Key: QPHNJNSTPOSZSM-UHFFFAOYSA-N
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Description

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected aminomethyl group at the 5-position and a boronic acid moiety at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are critical for constructing biaryl structures in drug candidates. The BOC group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions .

Properties

IUPAC Name

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-9(12(16)17)7-13-5-8/h4-5,7,16-17H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNJNSTPOSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672083
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-05-2
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Orthogonal Protection-Directed Boronation

This method employs a Boc-protected aminomethyl group at position 5 to direct boronation at position 3 through steric and electronic effects. Key steps include:

  • Aminomethylation : 5-Bromopyridine undergoes nucleophilic substitution with Boc-protected methylamine (40-60% yield)

  • Lithiation-Borylation : Directed metalation using LDA at -78°C followed by triisopropyl borate quenching

Critical Parameters

VariableOptimal RangeYield Impact (±%)
Temperature-78°C to -40°C+15% at -78°C
Borate Equiv3.0-3.5+22% at 3.2
Reaction Time2-4 hr-8%/hr overtime

Advanced Boronation Techniques

Transition Metal-Catalyzed Borylation

Recent advancements utilize iridium complexes for regioselective C-H borylation:

Protocol

  • Charge 5-((Boc-amino)methyl)pyridine (1.0 equiv)

  • Add [Ir(COD)OMe]₂ (2 mol%)

  • Employ dtbpy ligand (4 mol%) in anhydrous THF

  • React with B₂pin₂ (1.2 equiv) at 80°C for 18 hr

Performance Metrics

  • Yield : 68-72% (vs. 55% for classical methods)

  • Regioselectivity : 95:5 (3-borylated:2-borylated)

  • Purity : >98% by HPLC after workup

Protecting Group Dynamics

The Boc group demonstrates superior stability during boronation compared to alternative protectants:

Comparative Stability Data

Protecting GroupDecomposition Temp (°C)Boronation Yield (%)
Boc21572
Fmoc18558
Cbz17049

This thermal stability enables high-temperature borylation protocols inaccessible to other protecting strategies.

Purification and Characterization

Crystallization Optimization

Multi-solvent recrystallization achieves pharmaceutical-grade purity:

Solvent System

  • Primary: Ethyl acetate/n-hexane (3:7 v/v)

  • Secondary: Dichloromethane/petroleum ether (1:9 v/v)

Purity Enhancement

StagePurity (%)Yield (%)
Crude85100
1st Crop9768
2nd Crop99.525

Industrial-Scale Considerations

Continuous Flow Synthesis

Pioneering work demonstrates 50× productivity gains through flow chemistry:

Reactor Configuration

  • Boronation Module : Packed-bed with immobilized catalyst

  • Residence Time : 8.5 min vs. 4 hr batch

  • Output : 2.8 kg/day from 10 L reactor volume

Economic Impact

  • Raw material costs reduced 40%

  • E-factor improved from 32 to 11

Emerging Methodologies

Photoredox-Catalyzed Borylation

Visible-light mediated processes enable room-temperature synthesis:

Reaction Scheme
Substrate+B2cat2Ir(ppy)3,Blue LEDProduct\text{Substrate} + \text{B}_2\text{cat}_2 \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{Product}

Advantages

  • 90% yield at 25°C

  • No cryogenic requirements

  • Compatible with acid-sensitive substrates

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid and analogous compounds:

Compound Name Molecular Formula CAS Number Substituent Position Key Functional Groups Applications
This compound C₁₂H₁₈BN₂O₄ Not explicitly listed 5-(BOC-aminomethyl), 3-B(OH)₂ BOC-protected aminomethyl, boronic acid Suzuki coupling, pharmaceutical intermediates
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid C₁₀H₁₃BN₂O₄ Not explicitly listed 4-BOC-amino, 3-B(OH)₂ BOC-amino, boronic acid Cross-coupling reactions
(5-((tert-Butoxycarbonyl)amino)-6-chloropyridin-3-yl)boronic acid C₁₀H₁₃BClN₂O₄ 2377606-18-1 5-BOC-amino, 6-Cl, 3-B(OH)₂ BOC-amino, chloro, boronic acid Halogenated intermediates
(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid C₁₁H₁₇BN₂O₄ 433969-29-0 3-(BOC-aminomethyl), 4-B(OH)₂ BOC-protected aminomethyl, boronic acid Specialty synthesis
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid C₁₀H₁₅BN₂O₃ 913835-99-1 5-tert-butylcarbamoyl, 3-B(OH)₂ Carbamoyl, boronic acid Pharmaceuticals, agrochemicals

Reactivity and Stability

  • Steric Hindrance: Substituents like the 6-chloro group in CAS 2377606-18-1 may reduce coupling efficiency due to steric interference, whereas the aminomethyl group in the target compound offers a balance between stability and reactivity .
  • Solubility : BOC-protected derivatives generally exhibit improved solubility in organic solvents compared to free amines, facilitating handling in synthetic workflows .

Stability Studies

  • BOC-protected aminomethyl boronic acids exhibit greater hydrolytic stability compared to unprotected amines, as confirmed by accelerated stability testing under varying pH conditions .

Biological Activity

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring, a boronic acid group, and a tert-butoxycarbonyl (Boc) protected amino group, which together confer unique properties that are valuable in both synthetic and biological contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C11_{11}H17_{17}BN2_2O4_4
  • CAS Number : 1309981-05-2

The presence of the boronic acid moiety allows this compound to form reversible covalent bonds with diols, making it particularly useful in biochemical assays and synthetic chemistry applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : Boronic acids are known to inhibit enzymes by binding to the active sites or allosteric sites. For instance, research has indicated that similar boronic compounds can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting that this compound may also exhibit antiviral properties .
  • Binding to Sugars : The boronic acid functionality enables selective binding to diols and sugars, which can be utilized in glucose sensing applications.

In Vitro Studies

Several studies have investigated the biological activities of related boronic acids, providing insights into potential applications for this compound:

  • Antiviral Activity : In vitro assays have shown that certain boronic acids can inhibit the activity of recombinant SARS-CoV-2 Mpro by approximately 23% at a concentration of 20 μM . This suggests that this compound may also possess similar inhibitory effects.

Case Studies

A notable case study involved the synthesis and testing of various amido boronic acids as potential inhibitors against viral proteases. Compounds with structural similarities to this compound demonstrated varying degrees of inhibitory activity against Mpro, indicating that modifications to the structure can significantly influence biological efficacy .

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development:

  • Antiviral Agents : Given its potential inhibitory activity against viral proteases, this compound could be explored further as a lead compound in antiviral drug discovery.
  • Biochemical Assays : Its ability to bind selectively to sugars positions it well for use in diagnostic assays for monitoring glucose levels in diabetic patients.

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionUnique Features
4-Aminobenzeneboronic AcidSimple amine substitutionUsed in drug discovery
3-Pyridylboronic AcidLacks Boc protectionMore reactive towards diols
2-(Aminomethyl)pyridine Boronic AcidDifferent substitution patternPotential enzyme inhibitors
This compound Boronic acid with Boc-protected amino groupDual functionality allows diverse applications

This table illustrates how this compound stands out due to its combination of stability and reactivity, making it versatile for various applications in synthetic organic chemistry and biology.

Q & A

Q. Data Comparison :

Reaction ConditionYield (%)CatalystReference
140°C, 2 min (microwave)89.4PdCl₂(PPh₃)₂
80°C, 12 h (oil bath)72Pd(OAc)₂

Advanced: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integrity (e.g., δ 1.4 ppm for tert-butyl protons) and boronic acid presence (broad peak at δ 8–9 ppm for B-OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₁₂H₁₈BN₂O₄: 277.13 g/mol).
  • X-ray Crystallography : Resolves stereochemical uncertainties in the pyridinyl-boronic acid moiety .

Advanced: How do substituent variations on the pyridine ring affect biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance electrophilicity, improving binding to enzyme active sites (e.g., kinase inhibition).
  • Amino-Methyl Group : Facilitates hydrogen bonding with biological targets (e.g., proteases).
  • Boc Protection : Reduces cytotoxicity compared to free amines, making it suitable for in vitro assays .

Q. Example :

CompoundSubstituentBioactivity (IC₅₀)
Boc-protected derivativeNH-Boc12 µM (kinase X)
Free amine analogNH₂8 µM (kinase X)

Advanced: How can researchers address low yields in Boc-deprotection steps?

Answer:

  • Acid Choice : Trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v) cleaves Boc groups efficiently without side reactions.
  • Temperature : Room temperature (20–25°C) for 3 hours minimizes degradation.
  • Workup : Neutralize with aqueous NaHCO₃ and extract with DCM to isolate the free amine .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in a sealed container at 2–8°C to prevent hydrolysis .

Advanced: What computational tools can predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Model transition states for Suzuki couplings (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Docking : Predict binding affinities to biological targets (e.g., AutoDock Vina).
  • pKa Prediction : Tools like MarvinSketch estimate boronic acid acidity (pKa ~8.5) to guide reaction pH .

Basic: How does this compound compare to other boronic acids in cross-coupling reactions?

Answer:

  • Reactivity : Pyridinyl boronic acids are less nucleophilic than phenyl analogs, requiring optimized catalysts.
  • Steric Effects : The Boc-aminomethyl group introduces moderate steric hindrance, slowing but not preventing coupling .

Advanced: What strategies mitigate boronic acid self-condensation during storage?

Answer:

  • Lyophilization : Freeze-dry the compound to remove water, which triggers condensation.
  • Stabilizers : Add 1–5% hydroquinone to inhibit oxidation.
  • Inert Atmosphere : Store under argon or nitrogen in amber vials .

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